1-(4-chlorobenzyl)-4-(4-methoxybenzyl)piperazine
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Overview
Description
1-(4-chlorobenzyl)-4-(4-methoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 4-methoxybenzyl group. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-(4-methoxybenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(4-methoxybenzyl)piperazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)piperazine: Lacks the 4-methoxybenzyl group, which may result in different pharmacological properties.
4-(4-methoxybenzyl)piperazine: Lacks the 4-chlorobenzyl group, which may affect its biological activity.
1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and interactions.
Uniqueness
1-(4-chlorobenzyl)-4-(4-methoxybenzyl)piperazine is unique due to the presence of both 4-chlorobenzyl and 4-methoxybenzyl groups, which can impart distinct chemical and biological properties. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNQTWRRDWBTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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